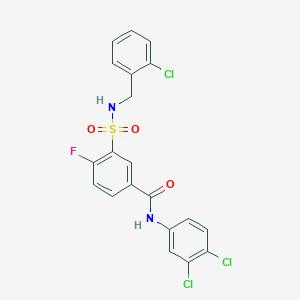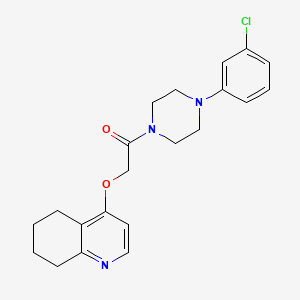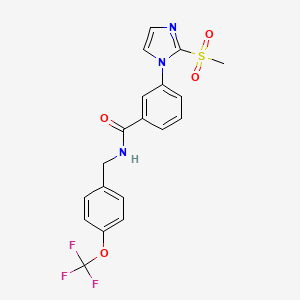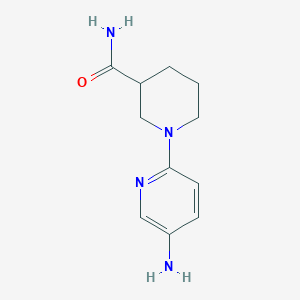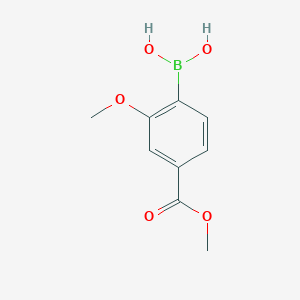
2-Methoxy-4-(methoxycarbonyl)phenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-4-(methoxycarbonyl)phenylboronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with methoxy and methoxycarbonyl groups. Its molecular formula is C9H11BO5, and it has a molecular weight of 209.99 g/mol .
作用機序
Target of Action
The primary target of 2-Methoxy-4-(methoxycarbonyl)phenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, which is widely used in organic synthesis .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound transfers a formally nucleophilic organic group to palladium . This results in the formation of a new Pd–C bond .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction involves several biochemical pathways. The key pathway is the oxidative addition of an electrophilic organic group to palladium, which results in the oxidation of palladium and the formation of a new Pd–C bond . The transmetalation process, which involves the transfer of a nucleophilic organic group from boron to palladium, is another crucial pathway .
Pharmacokinetics
The rate of this reaction is influenced by the pH and the substituents in the aromatic ring .
Result of Action
The result of the action of this compound is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is highly valuable in the synthesis of complex organic compounds .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the pH strongly influences the rate of the hydrolysis reaction . Additionally, the presence of certain substituents in the aromatic ring can affect the compound’s reactivity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(methoxycarbonyl)phenylboronic acid typically involves the reaction of this compound pinacol ester with an appropriate base under specific conditions. The reaction is often carried out in the presence of a palladium catalyst, which facilitates the formation of the boronic acid group .
Industrial Production Methods
Industrial production methods for this compound generally follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in achieving higher yields and purity. The reaction conditions are optimized to ensure the efficient conversion of starting materials to the desired product .
化学反応の分析
Types of Reactions
2-Methoxy-4-(methoxycarbonyl)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl halides to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form boronic esters or other derivatives.
Substitution: The methoxy and methoxycarbonyl groups can undergo substitution reactions under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used in oxidation reactions
Major Products Formed
Biphenyl Derivatives: Formed through Suzuki-Miyaura cross-coupling reactions.
Boronic Esters: Formed through oxidation reactions
科学的研究の応用
2-Methoxy-4-(methoxycarbonyl)phenylboronic acid has several applications in scientific research:
類似化合物との比較
2-Methoxy-4-(methoxycarbonyl)phenylboronic acid can be compared with other similar compounds, such as:
4-Methoxycarbonylphenylboronic acid: Similar structure but lacks the methoxy group.
4-Methoxyphenylboronic acid: Similar structure but lacks the methoxycarbonyl group.
2-Fluoro-4-(methoxycarbonyl)phenylboronic acid: Similar structure but has a fluoro group instead of a methoxy group.
These comparisons highlight the unique combination of functional groups in this compound, which imparts specific reactivity and applications in various fields.
特性
IUPAC Name |
(2-methoxy-4-methoxycarbonylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO5/c1-14-8-5-6(9(11)15-2)3-4-7(8)10(12)13/h3-5,12-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLWOAANDCXUKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)OC)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(2,4-difluorophenyl)-6-methyl-2H,3H-chromeno[2,3-c]pyrazol-3-one](/img/structure/B2756308.png)
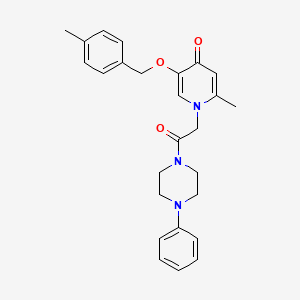
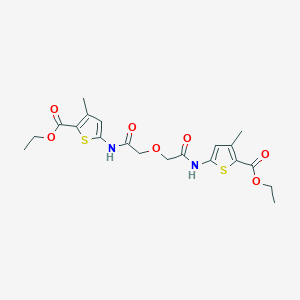
![ethyl 2-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2756312.png)
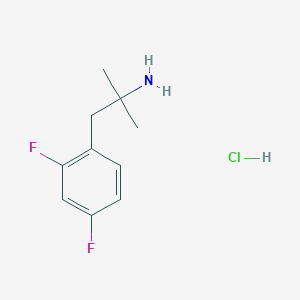
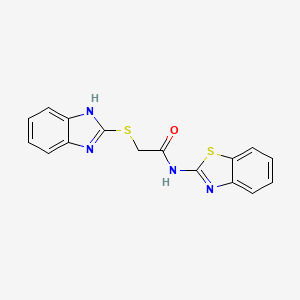
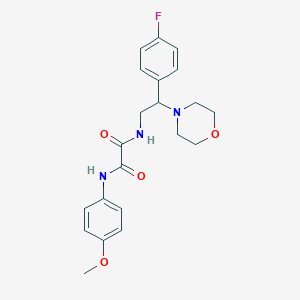
![N-({5-[(morpholin-4-yl)methyl]furan-2-yl}methyl)prop-2-enamide](/img/structure/B2756318.png)
![1-(4-methylpiperidin-1-yl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one](/img/structure/B2756319.png)
![N-(2,5-dimethylphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2756320.png)
